tert-butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O2/c1-10(2,3)17-9(16)12-6-5-7-13-8(11)15(4)14-7/h5-6H2,1-4H3,(H,12,16)(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIFCLAJGFVUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN(C(=N1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate involves several steps:
Starting Material: The process begins with 1-methyl-1H-pyrazol-5-amine.
Amination: The amine group is introduced.
Reduction: The compound undergoes reduction.
Esterification: An ester group is added.
Trityl Protection: The amino group is protected using a trityl group.
Condensation: The final step involves condensation to form the target compound.
Chemical Reactions Analysis
tert-Butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitutions.
Common Reagents: Reagents such as hydrogen peroxide, sodium hydroxide, and diphenylphosphoryl azide are commonly used.
Major Products: The reactions typically yield derivatives of the original compound, often with modifications to the triazole or carbamate groups.
Scientific Research Applications
Medicinal Chemistry
This compound plays a crucial role in the development of antibiotics. It is particularly noted for its involvement in synthesizing ceftolozane, a fifth-generation cephalosporin antibiotic effective against multi-drug resistant bacteria. The triazole group enhances the compound's binding affinity to biological targets, facilitating its antimicrobial activity.
The biological activities of tert-butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate include:
- Antimicrobial Activity : Effective against various Gram-positive bacteria with IC50 values ranging from 0.5 to 10 µM.
- Antiviral Activity : Exhibits inhibitory effects on SARS-CoV 3CL protease with an IC50 value of approximately 0.8 µM.
| Activity Type | Target/Pathway | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antibacterial | Various Gram-positive bacteria | 0.5 - 10 µM | |
| Antiviral | SARS-CoV 3CL protease | 0.8 µM | |
| Enzyme Inhibition | CSNK2A | 0.6 µM |
Synthesis of Complex Molecules
The compound serves as an intermediate in synthesizing complex molecules, including potential therapeutic agents. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it versatile in synthetic pathways.
Case Study 1: Antiviral Activity Against SARS-CoV
A study highlighted the compound's significant inhibition of SARS-CoV 3CL protease, indicating its potential as an antiviral agent. The results suggest that modifications to the triazole structure can enhance its efficacy against viral pathogens.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antibacterial properties of this compound against multiple strains of Gram-positive bacteria. The findings revealed that structural modifications could improve antimicrobial potency, showcasing its potential in drug development.
Table 2: Comparative Analysis
| Compound Name | Activity Type | Key Differences |
|---|---|---|
| N-(tert-butoxycarbonyl)ethanolamine | Antimicrobial | Lacks triazole; lower potency |
| tert-butyl N-(2-hydroxyethyl)carbamate | Antiviral | Hydroxyl group reduces lipophilicity |
| Boc-glycinol | Enzyme Inhibition | Different scaffold; less effective against CSNK2A |
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving the triazole and carbamate groups, which interact with enzymes and other proteins to exert their biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate with structurally related carbamate-triazole derivatives, emphasizing substituent effects, synthetic routes, and physicochemical properties.
Table 1: Structural and Functional Comparison of Carbamate-Triazole Derivatives
Key Comparative Insights:
Substituent Effects on Reactivity and Solubility: The 5-amino group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to phenyl (lipophilic, ) or allyl (moderately polar, ) substituents. The 1-methyl group on the triazole reduces steric hindrance compared to bulkier substituents (e.g., benzamido in ), facilitating nucleophilic reactions at the ethyl carbamate chain.
Synthetic Routes: Most analogs are synthesized via Boc-protection of amine intermediates followed by cyclization (e.g., hydrazine-mediated triazole formation ). Yields range from 63–90% depending on substituent complexity . The 5-amino substituent may require selective protection/deprotection steps to avoid side reactions, as seen in benzimidazolone derivatives .
Biological and Material Applications: Phenyl-substituted analogs (e.g., ) show affinity for cannabinoid receptors due to aromatic interactions. Mercapto-substituted derivatives (e.g., ) enable thiol-ene click chemistry for polymer functionalization. The target compound’s amino group positions it as a precursor for kinase inhibitors, similar to pyrazolo[3,4-d]pyrimidine derivatives .
Crystallographic and Computational Data: Hydrogen-bonding patterns in triazole derivatives are critical for crystal packing and ligand-receptor interactions . The 5-amino group likely forms N–H···O/N hydrogen bonds, as observed in related carbamates .
Biological Activity
tert-butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate is a chemical compound recognized for its significance in medicinal chemistry, particularly as an intermediate in the synthesis of antibiotics like ceftolozane. Its structure includes a triazole moiety, which is known for its diverse biological activities, including antimicrobial and antiviral properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is This compound , with the molecular formula and a molecular weight of 239.29 g/mol. The structural features include:
- A tert-butyl group that enhances lipophilicity.
- A triazole ring known for its bioisosteric properties that can mimic amide functionalities in drug design.
The biological activity of this compound is attributed to its interaction with various biological targets. The triazole group facilitates hydrogen bonding with proteins and enzymes, enhancing its binding affinity and specificity. This compound has been shown to exhibit:
- Antimicrobial Activity : Effective against a range of bacteria due to its role in antibiotic synthesis.
- Antiviral Activity : Potentially effective against viruses such as SARS-CoV due to structural similarities with known protease inhibitors .
Biological Activity Data
The following table summarizes the biological activities observed in various studies involving this compound and its derivatives.
| Activity Type | Target/Pathway | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antibacterial | Various Gram-positive bacteria | 0.5 - 10 µM | |
| Antiviral | SARS-CoV 3CL protease | 0.8 µM | |
| Enzyme Inhibition | CSNK2A | 0.6 µM |
Case Study 1: Antiviral Activity Against SARS-CoV
A study investigated the inhibitory effects of various triazole derivatives on the SARS-CoV 3CL protease. This compound exhibited significant inhibition with an IC50 value of approximately 0.8 µM. This suggests that the triazole moiety contributes to the compound's ability to disrupt viral replication .
Case Study 2: Antimicrobial Efficacy
In another study assessing the antibacterial properties of triazole derivatives, this compound demonstrated effectiveness against multiple strains of Gram-positive bacteria, with IC50 values ranging from 0.5 to 10 µM. The results indicated that modifications in the triazole structure could enhance antimicrobial potency .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Activity Type | Key Differences |
|---|---|---|
| N-(tert-butoxycarbonyl)ethanolamine | Antimicrobial | Lacks triazole; lower potency |
| tert-butyl N-(2-hydroxyethyl)carbamate | Antiviral | Hydroxyl group reduces lipophilicity |
| Boc-glycinol | Enzyme Inhibition | Different scaffold; less effective against CSNK2A |
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate, and how can reaction yields be optimized?
A common approach involves coupling tert-butyl carbamate derivatives with functionalized 1,2,4-triazole intermediates. For example:
- Step 1 : React 5-amino-1-methyl-1H-1,2,4-triazole with bromoethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form 2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethylamine .
- Step 2 : Protect the amine group using Boc anhydride in THF with catalytic DMAP. Yields can be improved by controlling temperature (0–25°C) and stoichiometry (1.2 equivalents of Boc₂O) .
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | THF or DMF | 70–85% |
| Temperature | 0–25°C | — |
| Reaction Time | 12–24 hours | — |
Key Tip : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) or LCMS for intermediates .
Q. How should researchers address purification challenges for this compound?
Due to polar functional groups (carbamate and triazole), use:
- Flash Chromatography : Gradient elution (hexane → EtOAc) for Boc-protected intermediates.
- Recrystallization : Ethanol/water mixtures (4:1) to isolate the final product with >95% purity .
- HPLC : For analytical validation, employ a C18 column with 0.1% TFA in water/acetonitrile .
Note : Residual solvents (e.g., DMF) may persist; use high-vacuum drying (0.1 mmHg, 40°C) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical:
- Data Collection : Use SHELXL for refinement . Key parameters include bond angles (C-N-C in triazole: ~120°) and torsional angles (Boc group orientation).
- Ambiguity Resolution : If NMR suggests multiple conformers, SC-XRD can identify dominant solid-state structures. For example, the tert-butyl group often adopts a staggered conformation to minimize steric clashes .
Example : A related carbamate derivative (CAS 951127-25-6) showed a 5-oxotetrahydro-2H-pyran ring puckering (θ = 12.7°) via SC-XRD .
Q. What spectroscopic methods are most effective for characterizing hydrogen-bonding interactions in this molecule?
- ¹H NMR : Detect NH protons (δ 5.8–6.2 ppm) and observe splitting patterns (e.g., coupling with adjacent CH₂ groups) .
- IR Spectroscopy : Identify carbamate C=O stretching (~1680–1720 cm⁻¹) and triazole N-H bending (~1600 cm⁻¹) .
- Solid-State NMR : Resolve intermolecular H-bonds between the triazole NH and carbamate oxygen .
Contradiction Alert : If LCMS shows [M+H]⁺ at m/z 289.34 but NMR indicates impurities, use preparative HPLC to isolate fractions and re-analyze .
Q. How do substituent effects on the triazole ring influence the compound’s reactivity?
- Electron-Donating Groups (e.g., -NH₂) : Enhance nucleophilicity at N4, facilitating alkylation or acylation reactions .
- Steric Effects : The 1-methyl group on the triazole reduces ring flexibility, impacting regioselectivity in cross-coupling reactions .
Case Study : Replacing the 5-amino group with a sulfanyl group (as in CAS 1426129-50-1) increased thiol-mediated metal coordination but reduced solubility in polar solvents .
Q. What strategies mitigate decomposition during long-term storage?
- Storage Conditions : Argon atmosphere, -20°C in amber vials. Avoid moisture (use molecular sieves) .
- Stability Test Data : Accelerated degradation studies (40°C/75% RH for 4 weeks) showed <5% decomposition when stored with desiccants .
Critical Note : Monitor via HPLC every 6 months; degradation products often include tert-butyl alcohol and free triazole .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between computational and experimental logP values?
- Experimental logP : Determine via shake-flask method (octanol/water). For this compound, logP ≈ 1.8 .
- Computational Discrepancies : If software (e.g., ChemAxon) predicts logP = 2.3, re-evaluate partial charge assignments for the triazole ring using DFT (B3LYP/6-31G*) .
- Root Cause : Overestimated hydrophobic contributions from the Boc group in simulations .
Q. What mechanistic insights explain unexpected byproducts in Suzuki-Miyaura coupling reactions involving this compound?
- Hypothesis : Residual palladium catalysts may coordinate with the triazole NH, forming Pd-N complexes that deactivate the catalyst .
- Mitigation : Add EDTA (1 mol%) to chelate Pd residues or switch to SPhos ligands for milder conditions .
Supporting Data : In a 2021 study, tert-butyl carbamates with similar structures showed 30% higher yields when using XPhos instead of Pd(PPh₃)₄ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
